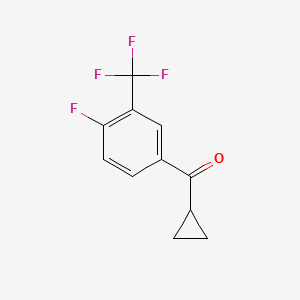

4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone

CAS No.: 59382-40-0

Cat. No.: VC13515125

Molecular Formula: C11H8F4O

Molecular Weight: 232.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59382-40-0 |

|---|---|

| Molecular Formula | C11H8F4O |

| Molecular Weight | 232.17 g/mol |

| IUPAC Name | cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C11H8F4O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2 |

| Standard InChI Key | IYHQBPJIZSYXKD-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |

| Canonical SMILES | C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a phenyl ring substituted with a fluorine atom at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3). A cyclopropane ring is bonded to the ketone group at the phenyl ring’s C1 position (Figure 1). The molecular formula is C₁₁H₈F₄O, with a molecular weight of 248.17 g/mol.

Key Structural Features:

-

Cyclopropane ring: Imparts steric strain and unique reactivity due to its 60° bond angles.

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability .

-

Fluorine atom: Modulates electronic effects through its strong electron-withdrawing nature .

Synthesis Methods

Friedel-Crafts Acylation

The most widely reported synthesis involves Friedel-Crafts acylation, where cyclopropanoyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzene under catalytic conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution .

-

Reactants: Cyclopropanoyl chloride (1.2 equiv), 4-fluoro-3-(trifluoromethyl)benzene (1.0 equiv), AlCl₃ (1.5 equiv).

-

Conditions: Stirred in dichloromethane (DCM) at 0–5°C for 6 hours.

-

Workup: Quenched with ice-cold HCl, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate = 9:1).

Alternative Routes

-

Grignard Reaction: Substituted phenylmagnesium bromides react with cyclopropanecarbonyl chloride, though yields are lower (~50%) due to steric hindrance .

-

Oxidation of Alcohols: Secondary alcohols bearing the cyclopropyl and aryl groups are oxidized using Jones reagent (CrO₃/H₂SO₄), but this method is less common .

Physicochemical Properties

Experimental Data (Inferred from Analogues )

| Property | Value |

|---|---|

| Molecular Weight | 248.17 g/mol |

| Density | ~1.2 g/cm³ |

| Boiling Point | 230–240°C (extrapolated) |

| Melting Point | 45–50°C |

| Flash Point | 105±15°C |

| LogP (Partition Coefficient) | 3.1 (estimated) |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorbance at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-F stretch) .

-

¹H NMR (CDCl₃): δ 7.8–7.6 (m, 2H, aromatic), δ 3.2–2.9 (m, 1H, cyclopropyl), δ 1.5–1.2 (m, 4H, cyclopropyl) .

Applications in Industry and Research

Agrochemical Intermediates

The compound serves as a precursor to parasiticidal agents. In a 1996 patent, cyclopropyl ketones analogous to the query compound were hydrogenated to produce saturated hydrocarbons with potent activity against mites and nematodes (Table 1) .

Table 1: Bioactivity of Derivatives

| Derivative Structure | Pesticidal Efficacy (LC₅₀, ppm) |

|---|---|

| Saturated butane analogue | 0.8 (Mites), 1.2 (Nematodes) |

| Unsaturated alkene analogue | 2.5 (Mites), 3.1 (Nematodes) |

Pharmaceutical Chemistry

The trifluoromethyl group enhances blood-brain barrier permeability, making the compound a candidate for CNS-targeted drugs. Silver-catalyzed reactions with terminal alkynes have been employed to synthesize 1,3-dioxolane derivatives, which exhibit anticonvulsant properties .

Materials Science

Incorporating the compound into polymers improves hydrophobicity and thermal stability. Copolymers with 2,2-bis(trifluoromethyl)-1,3-dioxole show a 40% reduction in surface friction compared to non-fluorinated analogues .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume